

Mpeg5-t-butyl ester chemical structure and IUPAC name

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Compound of Interest		
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An In-depth Technical Guide to Methoxy-PEG5-tert-butyl ester

Introduction

Methoxy-PEG5-tert-butyl ester is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative. It incorporates a methoxy-terminated PEG chain of five ethylene glycol units, providing hydrophilicity and biocompatibility, and a tert-butyl ester functional group. This terminal ester serves as a protected carboxylic acid. The tert-butyl protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the free carboxylic acid.[1][2][3][4]

This unique combination of a stable, inert terminus (methoxy) and a protected, reactive terminus makes Methoxy-PEG5-tert-butyl ester a valuable building block in organic synthesis, medicinal chemistry, and materials science. It is particularly useful as a linker in bioconjugation and drug delivery systems, where the PEG chain can improve the pharmacokinetic properties of a conjugated molecule, such as increasing solubility and circulation half-life.[5]

Chemical Structure and Nomenclature

The chemical identity of Methoxy-PEG5-tert-butyl ester is defined by its specific arrangement of atoms and functional groups.

Chemical Structure: CH₃O-(CH₂CH₂O)₅-CH₂CH₂-C(=O)O-C(CH₃)₃



- SMILES:COCCOCCOCCOCC(OC(C)(C)C)=O[6][7]
- IUPAC Name: tert-butyl 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanoate

Physicochemical Properties

The quantitative physicochemical properties of Methoxy-PEG5-tert-butyl ester are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	874208-93-2	[6][7]
Molecular Formula	C16H32O7	[6][7]
Molecular Weight	336.42 g/mol	[6][7]
Purity	Typically >95%	[2]
Appearance	White to off-white solid or oil	-
Solubility	Soluble in Water, DMSO, DMF, Dichloromethane	[2]
Storage Conditions	-20°C for long-term storage	[2][3]

Experimental Protocols

The synthesis of Methoxy-PEG5-tert-butyl ester can be achieved through various synthetic routes. A common and effective method involves a two-step process: (1) Synthesis of the carboxylic acid precursor, and (2) Esterification with a tert-butyl group.

Synthesis of Methoxy-PEG5-propanoic acid

This protocol outlines the synthesis of the carboxylic acid intermediate via Michael addition.

 Materials: Methoxy-PEG5-alcohol (1 equivalent), Acrylonitrile, Potassium hydroxide (catalytic amount), Dioxane (solvent), Hydrochloric acid.



- Procedure (Cyanoethylation):
 - Dissolve Methoxy-PEG5-alcohol in dioxane.
 - Add a catalytic amount of powdered potassium hydroxide to the solution.
 - Cool the mixture in an ice bath and add acrylonitrile (1.5 equivalents) dropwise while stirring.
 - Allow the reaction to warm to room temperature and stir for 24 hours.
 - Neutralize the reaction mixture with a dilute HCl solution.
 - Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield Methoxy-PEG5-propionitrile.
- Procedure (Hydrolysis):
 - Add a 6M aqueous solution of hydrochloric acid to the crude Methoxy-PEG5-propionitrile.
 - Heat the mixture to reflux and maintain for 6-12 hours until TLC or LC-MS analysis indicates the complete consumption of the nitrile.
 - Cool the reaction mixture to room temperature and extract the product with dichloromethane.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Methoxy-PEG5-propanoic acid.

Esterification to form Methoxy-PEG5-tert-butyl ester

This protocol describes the conversion of the carboxylic acid to its tert-butyl ester.[8]

- Materials: Methoxy-PEG5-propanoic acid (1 equivalent), tert-butyl acetate (solvent and reactant), Perchloric acid (catalyst).
- Procedure:



- Dissolve Methoxy-PEG5-propanoic acid in a large excess of tert-butyl acetate.
- Add a catalytic amount of perchloric acid (70% in H2O) to the solution.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the final product, Methoxy-PEG5-tert-butyl ester.

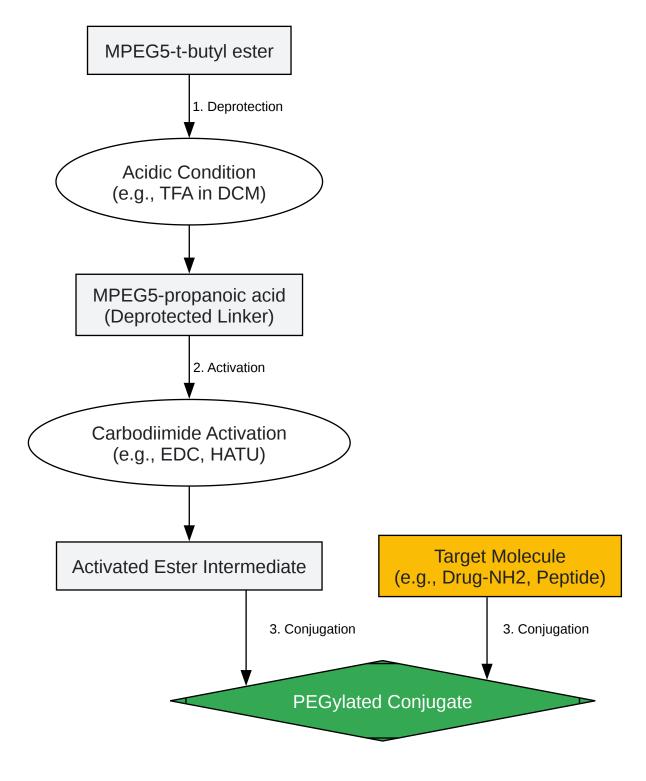
Applications and Logical Workflows

The primary utility of Methoxy-PEG5-tert-butyl ester lies in its role as a heterobifunctional linker. The tert-butyl ester acts as a protecting group for a carboxylic acid, which can be selectively deprotected to allow for subsequent conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs.

Deprotection and Conjugation Workflow

The following diagram illustrates the logical workflow for utilizing Methoxy-PEG5-tert-butyl ester in a typical bioconjugation application. The process involves the deprotection of the ester to reveal the carboxylic acid, followed by activation and coupling to a target molecule.





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Caption: Workflow for the deprotection and conjugation of MPEG5-t-butyl ester.

Role in Prodrug Development



Methoxy-PEG5-tert-butyl ester can be a key component in the synthesis of polymeric ester prodrugs. In this strategy, a drug molecule is attached to the polymer chain via an ester linkage. This can enhance the drug's bioavailability by increasing its lipophilicity and permeability. The ester bond is designed for controlled hydrolysis in the body, leading to a sustained release of the active drug, which can prolong its therapeutic effects and reduce dosing frequency.[9]

The diagram below outlines the conceptual pathway of using this linker to create a prodrug, which is then hydrolyzed to release the active pharmaceutical ingredient (API).



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Caption: Conceptual pathway for MPEG5-linker based prodrug synthesis and activation.

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